1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid
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Overview
Description
1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a pyridazinone moiety, and a bromophenyl group, making it a molecule of interest for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyridazinone ring, bromination, and subsequent coupling with piperidine-3-carboxylic acid. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups to the bromophenyl ring.
Scientific Research Applications
1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyridazinone moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid: Shares the pyridazinone and bromophenyl groups but lacks the piperidine-3-carboxylic acid moiety.
Imidazo[1,2-a]pyridine analogues: These compounds have a similar fused bicyclic structure and are used in medicinal chemistry for their biological activity.
Uniqueness
1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid is unique due to its combination of structural features, which confer distinct reactivity and binding properties. This makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents.
Properties
Molecular Formula |
C18H18BrN3O4 |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
1-[2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C18H18BrN3O4/c19-14-5-3-12(4-6-14)15-7-8-16(23)22(20-15)11-17(24)21-9-1-2-13(10-21)18(25)26/h3-8,13H,1-2,9-11H2,(H,25,26) |
InChI Key |
RVXXTMROKYIZJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O |
Origin of Product |
United States |
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